4-Anilinohex-3-en-2-one
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Overview
Description
4-Anilinohex-3-en-2-one is an organic compound characterized by the presence of an aniline group attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilinohex-3-en-2-one typically involves the reaction of aniline with hex-3-en-2-one under specific conditions. One common method is the nucleophilic addition of aniline to the α,β-unsaturated ketone (hex-3-en-2-one) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Anilinohex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aniline group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Anilinohex-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Anilinohex-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s amino acid residues .
Comparison with Similar Compounds
Similar Compounds
4-Anilino-3-penten-2-one: Similar structure but with a different position of the double bond.
4-Anilino-3-buten-2-one: Another analog with a shorter carbon chain.
Uniqueness
4-Anilinohex-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its longer carbon chain and specific positioning of the double bond and aniline group make it a versatile compound for various applications .
Properties
CAS No. |
176171-27-0 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-anilinohex-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-11(9-10(2)14)13-12-7-5-4-6-8-12/h4-9,13H,3H2,1-2H3 |
InChI Key |
MIPPQOGGHKWUET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)C)NC1=CC=CC=C1 |
Origin of Product |
United States |
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